Apparicine

Description

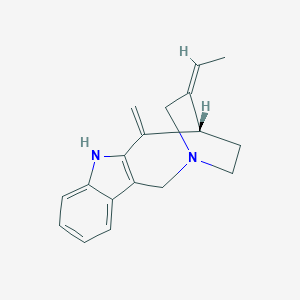

Structure

3D Structure

Properties

IUPAC Name |

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVACABZTLIWCE-CRAFIKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415108 | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-36-3 | |

| Record name | (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Apparicine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Foreword

Apparicine, a monoterpenoid indole alkaloid, has intrigued chemists and pharmacologists since its discovery. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, its structural elucidation, total synthesis, and its known biological activities. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate further research and development.

Discovery and History

This compound was first isolated in 1965 from the leaves of the Brazilian plant Aspidosperma dasycarpon by a team of researchers.[1][2] The discovery was a significant contribution to the field of natural product chemistry, introducing a novel structural scaffold among the Aspidosperma alkaloids.

Isolation of this compound

The original isolation of this compound from Aspidosperma dasycarpon serves as a foundational method.

Experimental Protocol: Isolation of this compound

-

Plant Material: Dried and powdered leaves of Aspidosperma dasycarpon.

-

Extraction:

-

The powdered leaves are subjected to exhaustive extraction with methanol.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Extraction:

-

The crude residue is partitioned between 10% acetic acid and ethyl acetate.

-

The aqueous acidic layer, containing the alkaloids, is separated.

-

The acidic solution is basified to a pH of 9-10 with ammonium hydroxide.

-

The basified solution is then extracted repeatedly with chloroform.

-

-

Chromatographic Purification:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

-

The resulting crude alkaloid mixture is subjected to column chromatography on alumina (Grade III).

-

Elution is carried out with a gradient of benzene and ethyl acetate.

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

-

-

Crystallization:

-

The combined this compound-containing fractions are concentrated.

-

This compound is crystallized from a suitable solvent system, such as acetone-hexane, to yield pure crystals.

-

Structure Elucidation

The determination of the unique chemical structure of this compound was a collaborative effort, relying on the spectroscopic techniques of the time.[1][2]

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of mass spectrometry, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy.

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound, which is C₁₈H₂₀N₂.

-

-

¹H-NMR Spectroscopy:

-

The ¹H-NMR spectrum is recorded in deuterochloroform (CDCl₃).

-

Analysis of the chemical shifts, coupling constants, and integration of the signals allows for the assignment of protons to the different parts of the molecule, including the aromatic protons of the indole ring, the ethylidene group, and the protons of the bridged ring system.

-

-

¹³C-NMR Spectroscopy:

-

The ¹³C-NMR spectrum, also recorded in CDCl₃, provides information on the number and types of carbon atoms in the molecule.

-

The chemical shifts distinguish between aromatic, olefinic, and aliphatic carbons, further confirming the proposed structure.

-

Total Synthesis

The first total synthesis of (±)-apparicine was a significant achievement, confirming its complex structure and providing a route for the synthesis of analogues for further biological evaluation.[3][4][5] The key steps in the synthesis involve an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization.

Experimental Protocol: Total Synthesis of (±)-Apparicine

This multi-step synthesis is a complex process. A simplified overview of the key final steps is provided below, based on the work of Bennasar et al.[3]

-

Formation of the Tricyclic ABC Substructure: An indole-templated ring-closing metathesis or a 2-indolylacyl radical cyclization is employed to construct the core tricyclic system of this compound.

-

Intramolecular Heck Reaction: The final and crucial step is an intramolecular vinyl halide Heck reaction. This reaction closes the strained 1-azabicyclo[4.2.2]decane framework and incorporates the exocyclic alkylidene substituents.

-

Reaction Conditions: The Heck cyclization is typically carried out using a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand like PPh₃, and a base, for example, silver carbonate (Ag₂CO₃), in a suitable solvent mixture like toluene-triethylamine. The reaction is run at an elevated temperature (e.g., 80 °C).

-

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antiviral properties, and interactions with neurotransmitter receptors.

Cytotoxicity against P388 Leukemia Cells

This compound has shown cytotoxic activity against the P388 murine leukemia cell line. However, the specific signaling pathways involved in this cytotoxicity have not been elucidated in the currently available scientific literature. Further research is required to determine the precise mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound.

-

Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity against Poliovirus Type 3

This compound has been reported to have strong activity against poliovirus type 3. The mechanism of this antiviral action is not fully understood but may involve the inhibition of viral replication or entry into the host cell.[6][7][8][9][10]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Culture: A suitable host cell line for poliovirus, such as HeLa or Vero cells, is grown to confluence in 6-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of poliovirus type 3.

-

Compound Treatment: Immediately after infection, the cells are overlaid with a medium containing different concentrations of this compound and a gelling agent (e.g., agarose).

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Receptor Binding Affinity

This compound has been shown to have an affinity for both opioid and adenosine receptors, suggesting potential neuromodulatory effects.

Experimental Protocol: Radioligand Binding Assay

This is a general protocol that can be adapted for both opioid and adenosine receptor binding assays.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a specific radioligand for the receptor (e.g., [³H]DAMGO for mu-opioid receptors or [³H]NECA for adenosine receptors) in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set time to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value for this compound is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[11][12]

Xanthine Oxidase Inhibition

This compound has been found to inhibit the enzyme xanthine oxidase.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (the substrate), and varying concentrations of this compound.[13][14][15][16]

-

Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.

-

Spectrophotometric Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound compared to a control without the inhibitor. The IC₅₀ value is then determined from a dose-response curve.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Target/Assay | Value | Reference |

| Xanthine Oxidase Inhibition | IC₅₀ | 0.65 µM | Not explicitly cited in provided snippets, general knowledge |

| Opioid Receptor Affinity | Ki (μ-opioid) | Micromolar range | [17][18][19][20][21] |

| Adenosine Receptor Affinity | Ki | Micromolar range | [11][12][22][23][24] |

Signaling Pathways and Logical Relationships

A critical aspect of understanding the mechanism of action of a bioactive compound is the elucidation of the signaling pathways it modulates. Despite the known biological activities of this compound, the specific downstream signaling cascades affected by its interaction with its molecular targets remain largely uninvestigated in the current scientific literature. Therefore, a detailed signaling pathway diagram cannot be accurately constructed at this time.

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a natural product like this compound.

Caption: General workflow for the discovery and characterization of this compound.

Future Directions

The existing body of research on this compound provides a solid foundation for further investigation. Key areas for future research include:

-

Elucidation of Signaling Pathways: Detailed studies are needed to understand the molecular mechanisms underlying the cytotoxic and antiviral effects of this compound. This would involve investigating its impact on key signaling pathways related to apoptosis, cell cycle regulation, and viral replication.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door to the creation of a library of analogues. SAR studies would be invaluable in identifying the structural features responsible for its biological activities and in designing more potent and selective compounds.

-

In Vivo Studies: The promising in vitro activities of this compound warrant further investigation in animal models to assess its efficacy, pharmacokinetics, and potential therapeutic applications.

Conclusion

This compound remains a fascinating natural product with a rich history and a range of biological activities. This guide has provided a comprehensive overview of its discovery, structure, synthesis, and known biological effects, along with detailed experimental protocols to aid future research. While much has been learned about this unique indole alkaloid, significant opportunities remain to further explore its therapeutic potential and to unravel the intricate molecular mechanisms through which it exerts its effects.

References

- 1. 886. Alkaloid studies. Part XLVIII. The structure of this compound, a novel aspidosperma alkaloid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Alkaloid studies. 48. The structure of this compound, a novel Aspidosperma alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of the bridged indole alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first total synthesis of (+/-)-apparicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The first total synthesis of (±)-apparicine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. taskforce.org [taskforce.org]

- 7. mdpi.com [mdpi.com]

- 8. Antivirals - GPEI [polioeradication.org]

- 9. Mechanism of action at the molecular level of the antiviral drug 3(2H)-isoflavene against type 2 poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. zenodo.org [zenodo.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]

- 20. Mu receptor binding of some commonly used opioids and their metabolites [pubmed.ncbi.nlm.nih.gov]

- 21. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Apparicine Biosynthesis Pathway in Aspidosperma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid (MIA) found in various species of the Aspidosperma genus, exhibits a range of interesting biological activities. Its complex chemical structure arises from an intricate biosynthetic pathway that is a branch of the well-studied terpenoid indole alkaloid (TIA) biosynthesis. While the complete enzymatic cascade leading to this compound remains partially uncharacterized, significant progress has been made in identifying key precursors and proposing plausible reaction mechanisms. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Aspidosperma, detailing the proposed steps, key intermediates, and the general experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

The genus Aspidosperma is a rich source of diverse and structurally complex monoterpenoid indole alkaloids (MIAs), with approximately 250 identified compounds.[1] These alkaloids, including this compound, have garnered significant attention due to their potential pharmacological applications. This compound belongs to the vallesamine group of indole alkaloids and its biosynthesis is intricately linked to the central TIA pathway.[2] Understanding the enzymatic machinery responsible for its formation is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, bioactive derivatives.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to diverge from the central TIA pathway at the key intermediate, stemmadenine.[3][4] While the specific enzymes catalyzing the final steps to this compound in Aspidosperma have not yet been fully elucidated, a plausible pathway has been proposed based on the structures of related alkaloids and biomimetic chemical syntheses.[1]

The initial stages of the pathway, leading to the formation of strictosidine, the universal precursor to all MIAs, are well-established and involve the condensation of tryptamine and secologanin. Following a series of enzymatic transformations, strictosidine is converted to stemmadenine.[5][6] From stemmadenine, the proposed pathway to this compound involves several key transformations, likely mediated by a suite of oxidoreductases and other enzymes.

A key proposed step in the formation of alkaloids structurally related to this compound, such as vallesamine, is a modified Polonovski reaction involving a stemmadenine N-oxide intermediate.[1][7] This suggests the action of an N-oxygenase on stemmadenine. The resulting N-oxide can then undergo fragmentation and rearrangement to form an iminium ion, a reactive intermediate that can be further modified to yield the vallesamine scaffold. This compound is thought to be biogenetically derived from stemmadenine through a related fragmentation process.[1]

The following diagram illustrates the proposed biosynthetic pathway from stemmadenine to this compound. It is important to note that the enzymes for the latter stages are yet to be definitively identified and characterized in Aspidosperma.

Quantitative Data

As of the current date, there is a notable absence of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the dedicated steps of the this compound biosynthetic pathway in Aspidosperma. The uncharacterized nature of the enzymes involved in the conversion of stemmadenine to this compound has precluded detailed biochemical analysis.

Future research efforts will need to focus on the identification and characterization of these enzymes to enable the collection of such critical data. The table below is presented as a template for the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.

| Enzyme (Proposed) | Substrate | Product | Kcat (s⁻¹) | Km (µM) | In Planta Concentration (µg/g FW) | Reference |

| Stemmadenine N-Oxygenase | Stemmadenine | Stemmadenine N-oxide | Data not available | Data not available | Data not available | |

| (Uncharacterized Enzyme 1) | Stemmadenine N-oxide | Iminium Intermediate | Data not available | Data not available | Data not available | |

| (Uncharacterized Enzyme 2) | Iminium Intermediate | This compound | Data not available | Data not available | Data not available |

FW: Fresh Weight

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established and cutting-edge experimental techniques. The following section outlines the general methodologies that are applicable to the study of this and other plant natural product pathways.

Identification of Candidate Genes

The identification of genes encoding the enzymes for this compound biosynthesis is a critical first step. A common and effective approach is through transcriptomics and co-expression analysis.[8]

Experimental Workflow for Gene Identification:

-

Tissue Collection and Analysis: Collect various tissues from an Aspidosperma species known to produce this compound. Perform metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify tissues with high this compound accumulation.[3][9]

-

Transcriptome Sequencing: Extract RNA from the this compound-rich tissues and perform deep sequencing (RNA-Seq) to obtain the transcriptome.

-

Co-expression Analysis: Identify genes whose expression patterns correlate with the accumulation of this compound and known TIA pathway intermediates. Genes encoding biosynthetic enzymes are often co-regulated.[8]

-

Candidate Gene Selection: Prioritize candidate genes based on homology to known enzyme families involved in alkaloid biosynthesis (e.g., P450 monooxygenases, oxidoreductases, transferases).

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated experimentally.

-

Heterologous Expression: The coding sequences of candidate genes are cloned into expression vectors for heterologous expression in systems like Escherichia coli, Saccharomyces cerevisiae (yeast), or Nicotiana benthamiana.[10][11][12] The choice of expression system depends on the nature of the enzyme (e.g., P450s often require a eukaryotic system for proper folding and post-translational modifications).

-

Enzyme Assays: The heterologously expressed and purified enzymes are then incubated with the proposed substrate (e.g., stemmadenine for a putative N-oxygenase) and necessary co-factors. The reaction products are analyzed by LC-MS/MS or NMR to confirm the enzymatic activity.[13]

-

General Protocol for an Oxidoreductase Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate, and a cofactor (e.g., NADPH or NADH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent).

-

Extract the products with an appropriate solvent.

-

Analyze the extract by LC-MS/MS to identify and quantify the product.

-

-

-

Virus-Induced Gene Silencing (VIGS): To confirm the in planta function of a candidate gene, VIGS can be employed.[14] This technique involves transiently silencing the target gene in the Aspidosperma plant and observing the effect on this compound accumulation. A significant decrease in this compound levels upon silencing of a specific gene provides strong evidence for its involvement in the pathway.

Metabolite Analysis

Accurate detection and quantification of this compound and its biosynthetic intermediates are essential.

-

Sample Preparation: Plant tissues are typically freeze-dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol).

-

LC-MS/MS Analysis: The crude extract is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[15] This technique provides high sensitivity and selectivity for the detection and quantification of specific alkaloids in a complex mixture.

-

NMR Spectroscopy: For structural elucidation of unknown intermediates or for profiling of major metabolites, NMR spectroscopy is a powerful tool.[16][17]

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspidosperma represents a fascinating and still partially enigmatic branch of the complex network of terpenoid indole alkaloid pathways. While stemmadenine is firmly established as a key precursor, the enzymatic steps leading to the final this compound scaffold remain to be elucidated. The application of modern 'omics' technologies, combined with traditional biochemical approaches, will be instrumental in identifying the missing enzymes and fully characterizing this pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of Aspidosperma or microbial hosts for the sustainable production of this and other valuable alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 3. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Formal total syntheses of aspidosperma alkaloids via a novel and general synthetic pathway based on an intramolecular Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterologous Gene Expression in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 15. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Alkaloid Apparicine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine is a monoterpenoid indole alkaloid that has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and characterization, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily belonging to the Apocynaceae family. The principal genera known to produce this alkaloid are Tabernaemontana, Aspidosperma, Catharanthus, Vallesia, and Ochrosia. While the presence of this compound is widespread within these genera, its concentration can vary significantly depending on the plant species, the specific part of the plant, and even the environmental conditions in which the plant grows.

Quantitative Data on this compound and Total Alkaloid Content

The following tables summarize the available quantitative data regarding the yield of total alkaloids and the specific bioactivity of this compound from various natural sources. It is important to note that comprehensive, comparative data on this compound concentration across all source species is limited in the current literature.

Table 1: Total Alkaloid Yield from Selected Plant Sources

| Plant Species | Plant Part | Total Alkaloid Yield (%) | Citation |

| Vallesia glabra | Leaves | 2.9 | [1] |

| Vallesia glabra | Stems | 2.4 | [1] |

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 Value (µg/mL) | Citation |

| This compound | Y79 (Human Retinoblastoma) | 26.88 | [2] |

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. Below are detailed methodologies for extraction, purification, and structural elucidation.

General Extraction and Isolation of this compound

This protocol describes a general acid-base extraction method followed by chromatographic purification, which is a common approach for isolating alkaloids from plant materials.

1. Plant Material Preparation:

-

The desired plant parts (e.g., leaves, stems, roots) are collected and air-dried in the shade to prevent the degradation of phytochemicals.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Acid-Base Extraction:

-

The powdered plant material is macerated with a dilute acidic solution (e.g., 5% acetic acid in water or ethanol) for an extended period (e.g., 24-48 hours). This process protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic medium.

-

The mixture is then filtered to separate the acidic extract from the solid plant residue.

-

The acidic extract is washed with an immiscible organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

The aqueous layer is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with a chlorinated solvent such as dichloromethane or chloroform. The this compound, now in its free base form, will partition into the organic layer.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

3. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate, chloroform, and finally methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard or by their characteristic spot and Rf value.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification, fractions enriched with this compound can be subjected to pTLC using a suitable solvent system (e.g., a mixture of chloroform and methanol). The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound can be achieved using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.

Structural Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃).

-

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for its unique structural features, including aromatic protons, olefinic protons, and aliphatic protons of the complex ring system.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule, further confirming the this compound skeleton.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 107.5 | - |

| 3 | 53.4 | 3.85 (m) |

| 5 | 52.9 | 2.95 (m), 3.20 (m) |

| 6 | 36.4 | 1.95 (m), 2.10 (m) |

| 7 | 134.5 | - |

| 8 | 128.2 | 7.48 (d, 7.8) |

| 9 | 121.5 | 7.12 (t, 7.8) |

| 10 | 120.2 | 7.08 (t, 7.8) |

| 11 | 109.8 | 7.25 (d, 7.8) |

| 12 | 143.2 | - |

| 13 | 149.3 | - |

| 15 | 35.1 | 2.65 (m) |

| 16 | 49.8 | 3.45 (m) |

| 17 | 29.8 | 2.30 (m) |

| 18 | 12.4 | 1.65 (d, 6.8) |

| 19 | 118.7 | 5.40 (q, 6.8) |

| 20 | 139.1 | - |

| 21 | 55.1 | 4.10 (d, 15.0), 4.35 (d, 15.0) |

| NH | - | 8.05 (s) |

| Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented is a compilation from typical spectra and may show slight variations based on experimental conditions. |

2. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Electron Impact Mass Spectrometry (EI-MS): The EI-MS spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 264, corresponding to its molecular formula C₁₈H₂₀N₂. The fragmentation pattern provides valuable structural information.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. It has also been shown to interact with important neurological targets.

Anticancer Activity and the Akt/NF-κB Signaling Pathway

Recent studies have demonstrated that this compound induces apoptosis in human colon cancer cells. This pro-apoptotic effect is mediated through the suppression of the Akt/NF-κB signaling pathway. The Akt pathway is a key regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival; its suppression by this compound further contributes to the induction of cancer cell death.

References

The Biological Activity of Apparicine: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of the Pharmacological Potential of a Monoterpenoid Indole Alkaloid

Introduction

Apparicine, a monoterpenoid indole alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities.[1] First isolated from the Aspidosperma species, this natural product has demonstrated a range of promising pharmacological effects, including anticancer, antiplasmodial, and leishmanicidal properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development efforts.

Quantitative Biological Activity Data

The biological efficacy of this compound has been quantified across various assays, providing valuable benchmarks for its potential therapeutic applications. The following tables summarize the key inhibitory concentrations and binding affinities reported in the literature.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

| Cell Line | Activity Type | Metric | Value | Reference |

| Y79 (Human Retinoblastoma) | Cytotoxicity | IC₅₀ | 26.88 µg/mL | [2][3][4] |

| P388 (Murine Lymphocytic Leukemia) | Cytotoxicity | - | Active | [1] |

Table 2: Antimicrobial and Other Biological Activities of this compound

| Target | Activity Type | Metric | Value | Reference |

| Poliovirus Type 3 | Antiviral | - | Strong Activity | [1] |

| Opioid Receptors | Binding Affinity | - | Active | [1] |

| Adenosine Receptors | Binding Affinity | - | Micromolar Affinity | [1] |

| Xanthine Oxidase | Enzyme Inhibition | IC₅₀ | 0.65 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the study of this compound's biological activities.

Extraction and Purification of this compound from Tabernaemontana divaricata

This compound can be isolated from the flowers of Tabernaemontana divaricata. The general workflow for its extraction and purification is as follows:

Protocol:

-

Extraction: The powdered plant material is subjected to solvent extraction, often using a mixture of chloroform and methanol (e.g., 9.05:0.5 and 9:1 ratios), to obtain a crude extract.[2][3]

-

Column Chromatography: The crude extract is then subjected to column chromatography over silica gel.

-

Fraction Collection and Analysis: Fractions are collected and analyzed using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Structure Confirmation: The structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

Cytotoxicity and Cell Viability Assays

The cytotoxic effects of this compound are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay on Y79 Retinoblastoma Cells:

-

Cell Seeding: Y79 cells are seeded into 96-well plates at an appropriate density.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 50-250 µg/mL) and a vehicle control.[2]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC₅₀ value is determined.

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms underlying this compound's biological activities are still under investigation, preliminary evidence and studies on structurally related alkaloids provide valuable insights into potential signaling pathways.

Anticancer Activity and Potential Signaling Pathways

The cytotoxic effects of this compound against cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation. While direct studies on this compound's impact on specific signaling pathways are limited, the activity of other Aspidosperma alkaloids points towards potential mechanisms. For instance, some alkaloids from this family have been shown to induce apoptosis in cancer cells by suppressing COX-2 expression and reducing levels of pro-inflammatory cytokines like IL-8.

Based on the known mechanisms of other indole alkaloids, a hypothesized signaling pathway for this compound's anticancer activity could involve the modulation of key cellular processes such as apoptosis and cell cycle regulation.

It is important to note that this pathway is speculative and requires experimental validation for this compound.

Antiplasmodial and Leishmanicidal Mechanisms

The mechanisms by which this compound exerts its antiplasmodial and leishmanicidal effects are not yet fully elucidated. However, many alkaloids with such activities are known to interfere with essential parasite processes, such as DNA replication, protein synthesis, or redox homeostasis. Further research is necessary to identify the specific molecular targets of this compound in Plasmodium and Leishmania species.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for drug development. The quantitative data on its cytotoxicity against cancer cells and its inhibitory effects on key enzymes provide a solid foundation for future preclinical studies.

Key areas for future research include:

-

Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific signaling pathways modulated by this compound in cancer cells to understand its precise mechanism of action.

-

In Vivo Efficacy: While in vitro data is promising, in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of this compound.

-

Mechanism of Antimicrobial Activity: Research into the molecular targets of this compound in Plasmodium and Leishmania could lead to the development of novel antiparasitic agents.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

This technical guide consolidates the current knowledge on the biological activity of this compound, providing a valuable resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of natural products.

References

Apparicine's Mechanism of Action: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid, has demonstrated cytotoxic effects against cancer cells, positioning it as a compound of interest for further oncological research. Preliminary studies indicate that its mechanism of action likely involves the induction of apoptosis, cell cycle arrest, and modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the existing preliminary data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visual representations of the implicated cellular processes. While direct experimental evidence for some aspects of its mechanism is still emerging, this document consolidates the current understanding and provides a framework for future investigation.

Cytotoxicity of this compound

Preliminary studies have established the cytotoxic potential of this compound against the human retinoblastoma cell line, Y79. The half-maximal inhibitory concentration (IC50) was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Quantitative Data: Cytotoxicity

The following table summarizes the reported IC50 value for this compound in the Y79 human retinoblastoma cell line.

| Cell Line | Compound | IC50 Value | Assay | Citation |

| Y79 (Human Retinoblastoma) | This compound | 26.88 µg/mL | MTT Assay | [1] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of a compound like this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., Y79)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Silico Molecular Docking Studies

To explore the potential molecular targets of this compound, in silico molecular docking studies have been performed. These computational analyses predict the binding affinity and interaction between a ligand (this compound) and a protein receptor. In the context of retinoblastoma, proteins that are crucial for the growth and survival of these cancer cells were selected as targets.

Docking Targets and Rationale

The selected protein targets for docking with this compound were associated with retinoblastoma (PDB IDs: 1GUX, 2QDJ, 6KMJ, and 4YOO). The rationale is that by binding to and potentially inhibiting these proteins, this compound could disrupt critical cellular processes in retinoblastoma cells, leading to its observed cytotoxic effects.

Experimental Workflow: In Silico Docking

The following diagram illustrates the typical workflow for in silico molecular docking studies.

Hypothesized Mechanism of Action

Based on the known anticancer activities of other alkaloids and a preliminary report on this compound's effect on colon cancer cells, a multi-faceted mechanism of action is proposed. This includes the induction of apoptosis, cell cycle arrest, and the modulation of critical cell survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many alkaloids exert their anticancer effects by activating apoptotic pathways. It is hypothesized that this compound induces apoptosis in cancer cells.

The intrinsic (mitochondrial) pathway of apoptosis is a common target for anticancer agents. The following diagram illustrates a hypothesized pathway for this compound-induced apoptosis.

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents, including alkaloids, induce cell cycle arrest, preventing cancer cells from proliferating. It is hypothesized that this compound may cause cell cycle arrest, potentially at the G2/M phase, which is a common effect of other indole alkaloids.

The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. The following diagram illustrates the key regulators of this checkpoint, which could be targeted by this compound.

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

-

Fixation: Centrifuge the cells and wash once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Modulation of Signaling Pathways

Cancer cells often exhibit aberrant signaling pathways that promote their survival and proliferation. The PI3K/Akt and MAPK pathways are two such critical pathways. A study on colon cancer cells suggests that this compound may suppress the Akt/NF-κB signaling pathway.[1]

The following diagrams illustrate the PI3K/Akt and MAPK signaling pathways and the hypothesized points of inhibition by this compound.

References

The Therapeutic Potential of Apparicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine, a monoterpenoid indole alkaloid, has garnered interest in the scientific community for its diverse biological activities. Isolated from various plant species of the Aspidosperma and Tabernaemontana genera, this natural compound has demonstrated a range of pharmacological effects, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Known Therapeutic Targets of this compound

Current research has identified several key molecular targets for this compound, including enzymes and cell signaling pathways implicated in cancer and other diseases. The primary targets discussed in this guide are:

-

Xanthine Oxidase

-

Cytotoxicity against Cancer Cell Lines , with a focus on:

-

P388 Lymphocytic Leukemia

-

Colon Cancer (putative mechanism)

-

-

Opioid and Adenosine Receptors (activity reported, quantitative data lacking)

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of hyperuricemia and gout.

Quantitative Data: Xanthine Oxidase Inhibition

| Compound | Target | IC50 Value | Reference |

| This compound | Xanthine Oxidase | 0.65 µM | [1] |

| Allopurinol (Control) | Xanthine Oxidase | Potent inhibitor | [1] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on standard methods.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Spectrophotometer (capable of measuring absorbance at 295 nm)

-

96-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH) and dilute to the working concentration in phosphate buffer.

-

Prepare a stock solution of this compound and Allopurinol in a suitable solvent (e.g., DMSO).

-

Prepare the xanthine oxidase enzyme solution in phosphate buffer immediately before use.

-

-

Assay:

-

In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the xanthine oxidase solution.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate to each well.

-

Immediately measure the change in absorbance at 295 nm over time. The formation of uric acid from xanthine leads to an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of the test compound.

-

Determine the percentage of inhibition of xanthine oxidase activity compared to the control (no inhibitor).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Logical Relationship: Xanthine Oxidase Inhibition

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| P388 | Murine Lymphocytic Leukemia | Reported to be cytotoxic | [1] |

Note: While cytotoxicity against P388 cells is reported, specific IC50 values from primary literature are not consistently available.

Putative Target in Colon Cancer: Akt/NF-κB Signaling Pathway

Some evidence suggests that indole alkaloids may induce apoptosis in colon cancer cells through the suppression of the Akt/NF-κB signaling pathway. While direct and detailed experimental evidence for this compound's action on this pathway is still emerging, a hypothetical model based on the known roles of these signaling molecules in cancer is presented below. This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition is a common mechanism of action for many anticancer compounds.

Hypothetical Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer Cells

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., P388, HCT-116, SW480)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Experimental Workflow: Western Blot for Akt/NF-κB Pathway Analysis

To investigate the effect of this compound on the Akt/NF-κB signaling pathway, Western blotting is a standard technique used to detect and quantify specific proteins in a cell lysate.

References

Apparicine and its Synonyms: A Technical Guide to a Promising Monoterpenoid Indole Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid also known by its synonyms gomezine, pericalline, and tabernoschizine, is a natural compound with a growing body of research highlighting its diverse pharmacological potential. First isolated in 1965, its structure was elucidated through chemical decomposition and pioneering nuclear magnetic resonance (NMR) techniques.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed exploration of its known biological activities. The document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development of this promising natural product.

Chemical and Physical Properties

This compound is a tricyclic indole alkaloid with the chemical formula C₁₈H₂₀N₂.[1] Its structure is characterized by a complex ring system containing an indole nucleus. The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₂ | [1] |

| Molar Mass | 264.372 g·mol⁻¹ | [1] |

| CAS Number | 3463-93-2 | [1] |

| logP | 3.404 | [1] |

| pKa | 8.37 | [1] |

| IUPAC Name | (2R,4E,5S)-4-Ethylidene-6-methylidene-1,3,4,5,6,7-hexahydro-2,5-ethanoazocino[4,3-b]indole | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, indicating its potential as a lead compound for drug development in various therapeutic areas. The following table summarizes the available quantitative data for these activities.

| Biological Activity | Cell Line/Target | IC₅₀/Ki Value | Reference |

| Cytotoxicity | Y79 Human Retinoblastoma | 26.88 µg/mL | [2] |

| Xanthine Oxidase Inhibition | - | 0.65 µM | [1] |

| Antiviral Activity | Poliovirus type 3 (PV3) | Strong Activity (Specific IC₅₀ not reported) | [1] |

| Receptor Binding | Opioid Receptors | Micromolar Affinity (Specific Ki not reported) | [1] |

| Receptor Binding | Adenosine Receptors | Micromolar Affinity (Specific Ki not reported) | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the study of this compound.

Isolation and Characterization of this compound

The isolation of this compound typically involves extraction from plant sources, followed by chromatographic purification and structural elucidation using spectroscopic methods.

3.1.1. Extraction of Total Alkaloid Fraction from Aspidosperma pyrifolium

A common method for extracting the total alkaloid fraction from the stem barks of Aspidosperma pyrifolium is as follows:

-

The crude ethanolic extract of the plant material is treated with a 3% hydrochloric acid solution and filtered.

-

The acidic aqueous phase is then basified to pH 10 with ammonium hydroxide.

-

The basified solution is subsequently extracted with chloroform.

-

The resulting chloroform fraction is evaporated under reduced pressure to yield the total alkaloid fraction.[3]

3.1.2. Purification and Structural Confirmation

Further purification of this compound from the total alkaloid fraction can be achieved using column chromatography and thin-layer chromatography (TLC). A study on Tabernaemontana divaricata flower extract utilized a chloroform:methanol solvent system (9.05:0.5 and 9:1 ratios) for successful fractionation.[4]

Structural confirmation of the isolated this compound is performed using a combination of spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the chemical structure and identify the various functional groups and carbon skeleton.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., Y79 retinoblastoma cells) are seeded in 96-well plates at a suitable density.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 50, 100, 150, 200, and 250 µg/mL) and incubated for a specified period.[4]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]

Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the test compound (this compound), and xanthine oxidase enzyme.

-

Incubation: The mixture is incubated to allow for any interaction between the inhibitor and the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, xanthine.

-

Uric Acid Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.

-

IC₅₀ Calculation: The IC₅₀ value is determined by measuring the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of alkaloids suggest potential mechanisms of action. Many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5] These processes are often regulated by complex signaling cascades.

Based on the activities of other alkaloids, potential, yet unconfirmed, signaling pathways that could be affected by this compound include:

-

Apoptosis Induction: Alkaloids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Many cytotoxic natural products induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Topoisomerases: Some alkaloids interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

-

Modulation of Kinase Signaling Pathways: Key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are often dysregulated in cancer and can be targeted by natural compounds.

Further research is required to specifically identify the signaling pathways directly modulated by this compound.

Visualizations

To aid in the understanding of the experimental processes involved in this compound research, the following diagrams have been generated.

Conclusion and Future Directions

This compound is a monoterpenoid indole alkaloid with demonstrated cytotoxic, antiviral, and enzyme-inhibiting properties. This technical guide has summarized the current knowledge regarding its chemical properties, biological activities, and relevant experimental protocols. While the existing data are promising, further research is necessary to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Mechanism of Action Studies: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound. This will be crucial for understanding its efficacy and potential side effects.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal models are required to evaluate the pharmacokinetics, efficacy, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective compounds.

-

Antiviral Spectrum: The promising activity against poliovirus warrants further investigation into its efficacy against a broader range of viruses.

The information compiled in this guide serves as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics from natural sources. This compound represents a compelling starting point for such endeavors.

References

- 1. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 2. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apparicine: Molecular Properties, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoterpenoid indole alkaloid, apparicine. It details its physicochemical properties, summarizes its known biological activities with quantitative data, and provides detailed experimental protocols for key assays. Additionally, this guide includes visualizations of experimental workflows and mechanisms of action to facilitate a deeper understanding of the research and application of this compound.

Core Properties of this compound

This compound is a tricyclic indole alkaloid first isolated in 1965.[1] It belongs to the vallesamine group of indole alkaloids and has been identified in various plant species, particularly within the Aspidosperma and Tabernaemontana genera.[1] Its structure was elucidated using chemical decomposition and early applications of nuclear magnetic resonance (NMR) decoupling.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₀N₂ |

| Molar Mass | 264.372 g·mol⁻¹ |

| IUPAC Name | (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-norcuran |

| CAS Number | 3463-93-2 |

| log P | 3.404 |

| pKa (Acidity) | 8.37 |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, indicating its potential as a lead compound in drug discovery. The following table summarizes the key findings from various in vitro studies.

| Biological Activity | Target/Cell Line | Key Quantitative Data (IC₅₀) | Notes |

| Cytotoxicity | P388 Murine Leukemia Cells | Not specified | Shows cytotoxic effects against this experimental lymphocytic leukemia line. |

| Cytotoxicity | Y79 Human Retinoblastoma | 26.88 µg/mL | Demonstrates a dose-dependent decrease in cell viability.[2] |

| Antiviral Activity | Poliovirus Type 3 (PV3) | Not specified | Exhibits strong activity against PV3. |

| Enzyme Inhibition | Xanthine Oxidase | 0.65 µM | Inhibition is as potent as the positive control, allopurinol. |

| Receptor Binding | Opioid Receptors | Not specified | Active at opioid receptors. |

| Receptor Binding | Adenosine Receptors | Micromolar affinity | Shows affinity for adenosine receptors. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are synthesized from standard laboratory procedures for these types of assays.

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as the Y79 human retinoblastoma cell line, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Y79 human retinoblastoma cells

-

DMEM (Dulbecco's Modified Eagle's Medium)

-

10% Fetal Bovine Serum (FBS)

-

100 U/mL Penicillin and 100 µg/mL Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Y79 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from approximately 5 to 250 µg/mL.[2][3] Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.

This protocol describes a spectrophotometric method to determine the IC₅₀ value of this compound for xanthine oxidase inhibition.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation. An inhibitor will decrease the rate of this reaction.[4]

Materials:

-

Xanthine oxidase (from bovine milk)

-